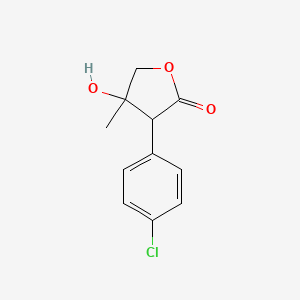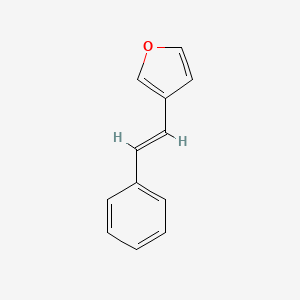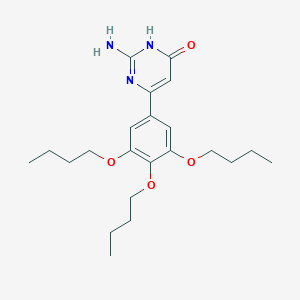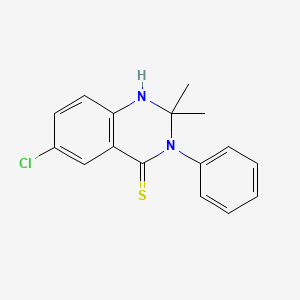
3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-one is an organic compound characterized by a chlorophenyl group attached to a hydroxy-methyloxolanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable precursor under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation followed by cyclization to form the oxolanone ring. The reaction conditions often involve temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(4-Chlorophenyl)-4-oxomethyloxolan-2-one.
Reduction: Formation of 3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-ol: A reduced form of the compound with similar properties.
3-(4-Chlorophenyl)-4-oxomethyloxolan-2-one: An oxidized derivative with distinct chemical behavior.
3-(4-Chlorophenyl)-4-methyloxolan-2-thione: A sulfur-containing analog with different reactivity.
Uniqueness
3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-one is unique due to its specific combination of a chlorophenyl group and a hydroxy-methyloxolanone ring. This structure imparts unique chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
| 81156-95-8 | |
Fórmula molecular |
C11H11ClO3 |
Peso molecular |
226.65 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-4-hydroxy-4-methyloxolan-2-one |
InChI |
InChI=1S/C11H11ClO3/c1-11(14)6-15-10(13)9(11)7-2-4-8(12)5-3-7/h2-5,9,14H,6H2,1H3 |
Clave InChI |
QNLJPIYXEPJSIY-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=O)C1C2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12907336.png)




![Furan, tetrahydro-2-[(phenylmethoxy)methyl]-](/img/structure/B12907410.png)
